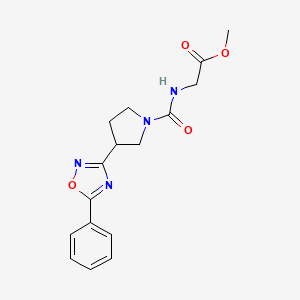

甲基2-(3-(5-苯基-1,2,4-噁二唑-3-基)吡咯烷-1-甲酰胺基)乙酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

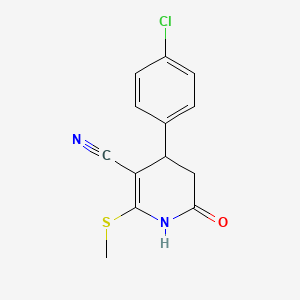

Methyl 2-(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamido)acetate, also known as MPO, is a chemical compound that has gained significant attention in scientific research. Its unique chemical structure and properties make it a promising candidate for various applications, including drug discovery and development.

科学研究应用

抗原虫药剂

- 研究概述:已研究与 2-(3-(5-苯基-1,2,4-恶二唑-3-基)吡咯烷-1-甲酰胺基)乙酸甲酯相似的化合物作为抗原虫药剂的潜力。

- 主要发现:一项研究合成了在锥虫小鼠模型中显示出强 DNA 亲和力和优异的体内活性的衍生物,表明有望用于治疗原虫感染 (Ismail 等人,2004 年)。

生物活性的合成和预测

- 研究概述:已探索合成与查询化合物中类似的具有 1,2,4-恶二唑部分的化合物。

- 主要发现:一项研究展示了一种用于合成这些化合物的单罐缩合方法,并预测了它们的生物活性,表明潜在的药理学应用 (Kharchenko 等人,2008 年)。

抗菌活性

- 研究概述:已对 2-(3-(5-苯基-1,2,4-恶二唑-3-基)吡咯烷-1-甲酰胺基)乙酸甲酯的衍生物的抗菌特性进行了研究。

- 主要发现:一系列多取代衍生物对各种细菌菌株表现出有趣的抗菌活性,突出了开发新型抗菌剂的潜力 (Nural 等人,2018 年)。

抗癌药剂

- 研究概述:已研究了类似化合物在癌症治疗中的潜力。

- 主要发现:一些研究报道合成了对各种癌细胞系显示出中等至优异抗癌活性的新型衍生物,表明它们可用作肿瘤学中的治疗剂 (Ravinaik 等人,2021 年)。

降压药剂

- 研究概述:研究已探索使用类似化合物作为降压药剂。

- 主要发现:某些合成的化合物显示出良好的降压 α 阻断活性,表明在心血管药物中具有潜在应用 (Abdel-Wahab 等人,2008 年)。

单罐合成方法

- 研究概述:研究重点关注含有 1,2,4-恶二唑环的化合物的有效合成方法。

- 主要发现:开发了一种单罐合成方法,允许引入各种取代基,这对于制药业可能很重要 (Crawforth 和 Paoletti,2009 年)。

抗结核活性

- 研究概述:已探索在治疗结核病中使用类似化合物的应用。

- 主要发现:一些衍生物显示出抗结核活性,表明在治疗结核病中具有潜在用途 (Foks 等人,2004 年)。

作用机制

Target of Action

Methyl 2-(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamido)acetate is a compound that has been synthesized as part of a class of molecules known as 1,2,4-oxadiazoles . These compounds have been found to have a wide range of biological activities, including anti-bacterial, anti-viral, and anti-leishmanial activities . The primary targets of Methyl 2-(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamido)acetate are likely to be the proteins or enzymes involved in these infectious diseases.

Mode of Action

The mode of action of Methyl 2-(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamido)acetate involves its interaction with its targets. The compound’s oxadiazole ring has hydrogen bond acceptor properties , which allows it to form strong interactions with its targets. This interaction can lead to changes in the target’s function, inhibiting its ability to contribute to the progression of the disease.

Biochemical Pathways

Methyl 2-(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamido)acetate affects the biochemical pathways associated with its targets. For example, if the target is an enzyme involved in bacterial cell wall synthesis, the compound’s action could lead to the disruption of this pathway, resulting in the death of the bacterial cells .

Result of Action

The result of the action of Methyl 2-(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamido)acetate at the molecular and cellular level is the inhibition of the function of its targets. This can lead to the disruption of essential biochemical pathways in the infectious agents, ultimately leading to their death .

属性

IUPAC Name |

methyl 2-[[3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]amino]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O4/c1-23-13(21)9-17-16(22)20-8-7-12(10-20)14-18-15(24-19-14)11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3,(H,17,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSVKZTUJCSMCRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CNC(=O)N1CCC(C1)C2=NOC(=N2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamido)acetate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[6-(3-Chlorophenyl)-2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl]-N-pyridin-4-ylacetamide](/img/structure/B2711844.png)

![(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2711845.png)

![N-(4-ethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/no-structure.png)

![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2711847.png)

![4-chloro-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]aniline](/img/structure/B2711848.png)

![3-[(2,4-Dimethylphenyl)methyl]-1,3,9-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2711849.png)

![3-[2-(Morpholin-4-ylmethyl)piperidin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2711851.png)

![1-(methylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-2-carboxamide](/img/structure/B2711859.png)

![N-[5-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B2711864.png)